molecular formula C20H18F2N6O B2508734 (2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421499-91-3

(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2508734
CAS No.: 1421499-91-3
M. Wt: 396.402
InChI Key: SRJSFIBUAIWOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule designed for medicinal chemistry and drug discovery research. Its structure incorporates a diarylpyrimidine (DAPY) core —a scaffold recognized for its potent biological activity—linked to a piperazine moiety . This specific architecture suggests significant potential for the compound to interact with various biological targets, particularly protein kinases. The structural motif of a carbonyl-linked difluorophenyl arm to a heterocyclic core is a known strategy in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Research on closely related compounds has demonstrated that this configuration, especially with ortho-fluoro substituents on the phenyl ring, provides crucial conformational rigidity and enhances binding affinity, leading to low nanomolar antiviral activity . Furthermore, the piperazine ring is a prevalent feature in numerous FDA-approved kinase inhibitors, where it often serves to optimize drug-like properties and facilitate key interactions with kinase targets . This compound is supplied exclusively for research applications. It is intended for use in in vitro studies only and is not for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this molecule as a key intermediate or a novel chemical probe to explore new mechanisms of action, particularly in oncology and virology.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-14-4-3-5-15(22)19(14)20(29)28-10-8-27(9-11-28)18-12-17(24-13-25-18)26-16-6-1-2-7-23-16/h1-7,12-13H,8-11H2,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJSFIBUAIWOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H19F2N5OC_{18}H_{19}F_2N_5O with a molecular weight of 363.37 g/mol. The presence of fluorine atoms and a piperazine moiety is particularly noteworthy as these features often enhance the biological activity and bioavailability of pharmaceutical compounds.

1. Inhibition of Enzyme Activity

Research indicates that this compound may function as an inhibitor of specific enzymes involved in cancer progression and viral replication. For example, studies have shown that similar pyrimidine derivatives exhibit potent inhibition against HIV reverse transcriptase, suggesting that our compound may share this mechanism due to structural similarities .

2. Interaction with Receptors

The compound's piperazine component is known to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection. The presence of the pyridine ring may also facilitate interactions with kinases involved in cellular signaling pathways, which are critical in cancer biology .

Anti-HIV Activity

In vitro studies have demonstrated that derivatives containing the pyrimidine core exhibit significant anti-HIV activity. A series of related compounds were tested, revealing that structural modifications influenced their effectiveness against HIV-1. The conformational rigidity provided by the carbonyl linker was crucial for maintaining activity .

Anticancer Properties

Recent investigations into the anticancer potential of similar compounds have yielded promising results. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in tumors .

Case Study 1: Anti-HIV Activity

A study involving a series of diarylpyrimidine derivatives found that compounds similar to this compound exhibited IC50 values in the low nanomolar range against HIV-1. The study highlighted the importance of fluorine substitutions at specific positions on the phenyl ring for enhancing antiviral activity .

Case Study 2: Cancer Cell Lines

In another study, a derivative with a similar structure was tested against several cancer cell lines (e.g., MCF-7, HT-29). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 50 µM. The compound induced G0/G1 phase arrest in the cell cycle, suggesting a mechanism involving cell cycle regulation .

Summary of Biological Activities

Activity TypeTargetIC50/EC50 ValuesReference
Anti-HIVHIV Reverse TranscriptaseLow nM range
AnticancerVarious cancer cell lines10 - 50 µM
Receptor InteractionNeurotransmitter receptorsVariable

Scientific Research Applications

Anti-HIV Activity

Research has identified (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones as potent inhibitors of HIV-1. A study demonstrated that modifications in the carbonyl linker between the pyrimidine core and the phenyl group significantly affect the anti-HIV activity. The study highlighted that compounds with conformational rigidity and ortho-fluoro substituents exhibited enhanced activity against HIV-1, indicating a promising avenue for developing new antiretroviral agents .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar piperazine and pyrimidine frameworks have been investigated for their ability to inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt pathway . The modification of substituents on the piperazine and pyrimidine rings could lead to derivatives with improved selectivity and efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2,6-difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone. Studies have shown that:

  • Fluorination : The introduction of fluorine atoms at specific positions can enhance binding affinity to target receptors.
  • Piperazine Modifications : Alterations in the piperazine ring can influence pharmacokinetic properties and receptor selectivity.
  • Pyrimidine Core Variations : Substituting different groups on the pyrimidine core can yield compounds with varied biological profiles.

Case Study 1: Anti-HIV Activity

A series of derivatives based on this compound were synthesized and tested for anti-HIV activity. The results indicated that compounds with rigid conformations showed higher efficacy compared to their flexible counterparts. The study concluded that structural modifications could lead to more potent inhibitors of HIV .

Case Study 2: Cancer Cell Line Inhibition

In another study, derivatives of this compound were screened against various cancer cell lines, including breast and prostate cancer models. Some derivatives exhibited significant cytotoxic effects at low micromolar concentrations, suggesting their potential as lead compounds for further development in cancer therapeutics .

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The 2,6-difluorophenyl group in the target compound likely improves metabolic stability compared to mono-fluorinated (Analog A) or non-fluorinated analogs, as fluorine atoms reduce oxidative degradation .

Pyrimidine-Piperazine Hybrids: Compounds with this core (e.g., Analog B) often exhibit kinase inhibitory activity, but the pyridin-2-ylamino group in the target compound may enhance target specificity by enabling additional hydrogen-bond interactions .

Bioactivity vs. Natural Derivatives : Unlike plant-derived pyrimidine analogs (e.g., C. gigantea extracts), the synthetic nature of the target compound allows for tailored modifications to optimize potency and reduce off-target effects in pest management .

Research Findings and Limitations

  • Bioactivity Gaps : While plant-derived pyrimidine analogs show insecticidal efficacy (e.g., metabolic disruption in insects ), the target compound’s synthetic framework may require further in vivo validation to confirm similar or superior activity.
  • Reactivity Insights : Studies on analogous compounds (e.g., H3MeHeHHe CTpyKTypbI) highlight the importance of electron-withdrawing groups (e.g., fluorine) in modulating chemical reactivity and binding affinity .

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